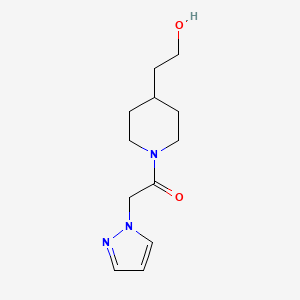

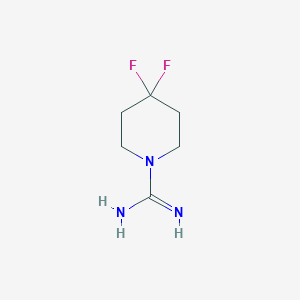

4,4-Difluoropiperidine-1-carboximidamide

Descripción general

Descripción

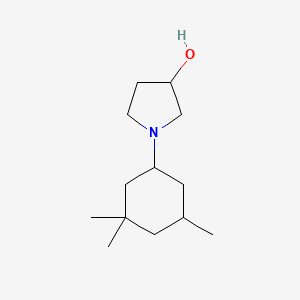

4,4-Difluoropiperidine-1-carboximidamide is a chemical compound with several notable properties. It is a crystalline solid that is highly soluble in water and other polar solvents . It exhibits potent inhibitory effects on certain enzymes, particularly those involved in neurotransmitter regulation . It demonstrates good stability under ambient conditions, making it convenient for storage and transportation . Additionally, it has relatively low toxicity, further adding to its appeal for research and development purposes .

Molecular Structure Analysis

The molecular formula of 4,4-Difluoropiperidine is C5H9F2N . It has a molecular weight of 121.13 . The compound has one hydrogen bond acceptor and one hydrogen bond donor . It has a molar refractivity of 27.0±0.4 cm^3 and a polarizability of 10.7±0.5 10^-24 cm^3 .Physical and Chemical Properties Analysis

4,4-Difluoropiperidine has a density of 1.1±0.1 g/cm^3, a boiling point of 114.3±40.0 °C at 760 mmHg, and a vapor pressure of 20.0±0.2 mmHg at 25°C . It has a surface tension of 22.9±5.0 dyne/cm and a molar volume of 111.2±5.0 cm^3 .Aplicaciones Científicas De Investigación

Continuous Flow Carboxylation in Medicinal Chemistry

4,4-Difluoropiperidine-1-carboximidamide has been utilized in the scale-up and optimization of continuous flow carboxylation. This process involves α-deprotonation using s-BuLi in THF and subsequent trapping with CO2 gas, enabling safe and scalable preparation of carboxylic acid for supporting medicinal chemistry research (Kestemont et al., 2021).

Synthesis of Fluorinated Gamma-Amino Acids

This chemical has been central in synthetic strategies towards 4-substituted 3,3-difluoropiperidines, leading to the synthesis of N-protected 3,3-difluoroisonipecotic acid, a fluorinated gamma-amino acid. Such compounds show high potential as building blocks in medicinal chemistry (Surmont et al., 2010).

Development of 3,3-Difluoropiperidines

Research has explored new synthetic pathways towards valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This methodology also led to the first synthesis of N-protected 3,3-difluoropipecolic acid, another new fluorinated amino acid (Verniest et al., 2008).

Functionalized 5,5-Difluoropiperidines in Medicinal Chemistry

The synthesis of functionalized 5,5-difluoropiperidines, another class of compounds with potential as building blocks in medicinal chemistry, has been developed using this compound (Moens et al., 2012).

Use in Catalysis for Copolymerization Processes

This chemical has been used in synthesizing novel S,N-heterocyclic (thiazolyl) substituted carboximidamides, which are employed as tailor-made ligands for complexation of Cu(II) and Zn(II). These complexes show intrinsic activity to catalyze the copolymerization of cyclohexene oxide and carbon dioxide, forming polycarbonates (Walther et al., 2006).

Application in Polymer Science

The compound has been involved in the synthesis of novel carboxyl-containing polyimides, which are utilized in pervaporation membranes for ethanol dehydration. Such membranes exhibit superior pervaporation performance compared to most other flat-sheet dense membranes (Xu & Wang, 2015).

Synthesis of Fluorinated Piperidines

It's also pivotal in the synthesis of 3-alkoxy-4,4-difluoropiperidines, important building blocks for agrochemical or pharmaceutical chemistry. This has led to the creation of compounds like 4,4-difluoro-3,3-dihydroxypiperidine (Surmont et al., 2009).

NMR Spectroscopy Studies

Nuclear Magnetic Resonance Spectroscopy has been used to study the conformational equilibria and equilibration of 4,4-Difluoropiperidine, measuring the N-H inversion rate in a six-membered ring (Yousif & Roberts, 1968).

Safety and Hazards

4,4-Difluoropiperidine has a signal word of warning. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P271, P280 . It’s important to note that precautions must be taken when handling 4,4-Difluoropiperidine, as it can cause skin, eye, and respiratory irritation .

Direcciones Futuras

The use of a combination of several natural drugs targeting UHRF1 will be an interesting future direction to take, considering that synergistic effects can be expected . Indeed, mixtures of natural compounds are often more active than single molecules because they can inhibit/minimize UHRF1’s oncogenic activities and/or its expression .

Propiedades

IUPAC Name |

4,4-difluoropiperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N3/c7-6(8)1-3-11(4-2-6)5(9)10/h1-4H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUKBYKHIOOVAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.